molecular formula C14H13ClN2OS B2582233 4-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide CAS No. 303755-79-5

4-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2582233
CAS No.: 303755-79-5
M. Wt: 292.78
InChI Key: QMELJOZDKQWMQC-UHFFFAOYSA-N
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Description

4-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a chemical compound with a molecular formula of C14H13ClN2OS. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-aminothiophenol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity or modulating its function. This interaction can lead to various biological effects, including inhibition of cell proliferation, reduction of inflammation, or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
  • 4-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)phenylacetamide
  • 4-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzylamine

Uniqueness

4-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is unique due to its specific substitution pattern and the presence of both the benzothiazole and benzamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

4-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a compound belonging to the benzothiazole family, which is recognized for its diverse biological activities. This article focuses on its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

  • Molecular Formula : C14H13ClN2OS
  • Molecular Weight : 284.78 g/mol
  • CAS Number : 303755-79-5

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound acts as an inhibitor or modulator by binding to the active sites of these targets. This interaction can lead to various biological effects:

  • Inhibition of Cell Proliferation : The compound has shown potential in inhibiting the growth of cancer cells.
  • Anti-inflammatory Effects : It may reduce inflammation by modulating inflammatory pathways.
  • Antimicrobial Activity : Exhibits activity against various bacterial and fungal strains.

Anticancer Activity

Recent studies have indicated that compounds within the benzothiazole family possess significant anticancer properties. For instance:

  • Cell Lines Tested : Various human cancer cell lines including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells.
  • Mechanism : The compound induces apoptosis through the activation of caspase pathways and cell cycle arrest.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored against several pathogens:

  • Bacterial Strains : Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Fungal Strains : Shows inhibitory effects on Candida albicans and Aspergillus species.
Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli100 µg/mL
Candida albicans75 µg/mL
Aspergillus niger60 µg/mL

Case Studies

  • Anticancer Study :
    • A study published in Journal of Medicinal Chemistry demonstrated that derivatives of benzothiazole exhibited potent cytotoxicity against various cancer cell lines. The study highlighted that the presence of chloro and benzamide groups enhances the anticancer activity compared to other derivatives .
  • Antimicrobial Research :
    • In a comparative study on antimicrobial activity, this compound was found to be more effective than standard antibiotics against certain strains of bacteria and fungi. This study emphasized its potential as a lead compound for developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other benzothiazole derivatives:

Compound NameAnticancer ActivityAntimicrobial Activity
This compoundHighModerate
4-chloro-N-(5-methylbenzothiazol-2-yl)benzamideModerateHigh
4-chloro-N-(6-methylbenzothiazol-2-yl)acetamideLowModerate

Properties

IUPAC Name

4-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2OS/c15-10-7-5-9(6-8-10)13(18)17-14-16-11-3-1-2-4-12(11)19-14/h5-8H,1-4H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMELJOZDKQWMQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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